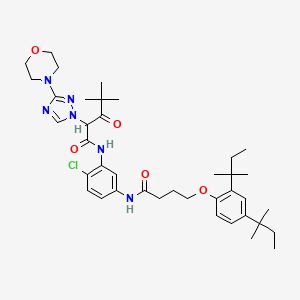
1H-1,2,4-Triazole-1-acetamide, N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-3-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-1-acetamide, N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-3-(4-morpholinyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-acetamide derivatives typically involves multi-step organic reactions. The process may start with the formation of the triazole ring through cyclization reactions, followed by the introduction of various functional groups via substitution reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations under controlled conditions such as temperature, pressure, and pH.
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,4-Triazole-1-acetamide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.
Substitution: Replacement of one functional group with another.
Condensation: Formation of larger molecules through the combination of smaller ones with the elimination of a small molecule like water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new aromatic or aliphatic groups.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-1-acetamide derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of agrochemicals, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole-1-acetamide derivatives involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1H-1,2,4-Triazole-3-carboxamide
- 1H-1,2,4-Triazole-5-thiol
- 1H-1,2,4-Triazole-3-thiol
Uniqueness
1H-1,2,4-Triazole-1-acetamide, N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-3-(4-morpholinyl)- is unique due to its complex structure, which may confer specific biological activities or chemical properties not found in simpler triazole derivatives. Its unique functional groups and molecular configuration can lead to distinct interactions with biological targets and novel applications in various fields.
Propiedades
Número CAS |
60520-30-1 |
|---|---|
Fórmula molecular |
C39H55ClN6O5 |
Peso molecular |
723.3 g/mol |
Nombre IUPAC |
N-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-4,4-dimethyl-2-(3-morpholin-4-yl-1,2,4-triazol-1-yl)-3-oxopentanamide |
InChI |
InChI=1S/C39H55ClN6O5/c1-10-38(6,7)26-14-17-31(28(23-26)39(8,9)11-2)51-20-12-13-32(47)42-27-15-16-29(40)30(24-27)43-35(49)33(34(48)37(3,4)5)46-25-41-36(44-46)45-18-21-50-22-19-45/h14-17,23-25,33H,10-13,18-22H2,1-9H3,(H,42,47)(H,43,49) |
Clave InChI |
JOLWJJOUIJWCAH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)N3C=NC(=N3)N4CCOCC4)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


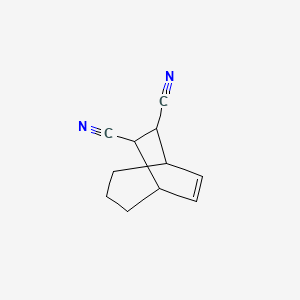

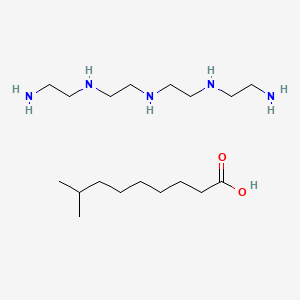
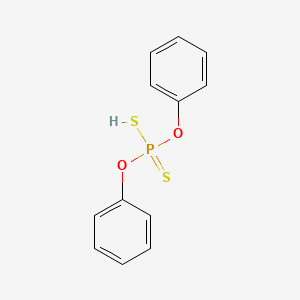

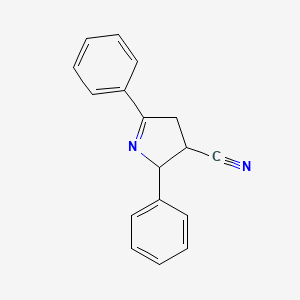
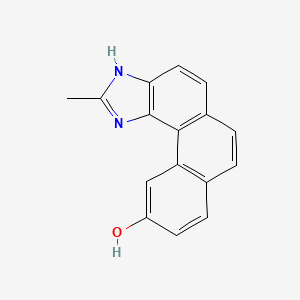


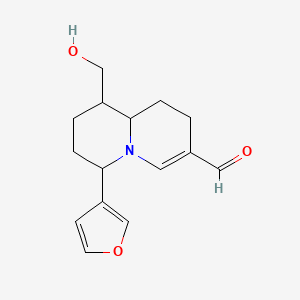

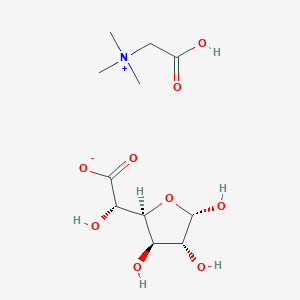
![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)

